4-(trans-4-Propylcyclohexyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2][3] We will delve into its chemical and physical properties, explore its synthesis and purification, and discuss its critical role in various high-technology industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this versatile compound in their work.

Molecular Structure and Core Physicochemical Properties

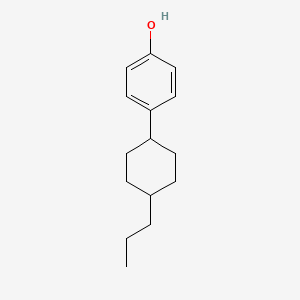

This compound is an organic compound with the chemical formula C₁₅H₂₂O.[4][5] Its structure is characterized by a phenol group attached to a propyl-substituted cyclohexane ring in a trans-configuration. This specific stereochemistry is crucial for its applications, particularly in liquid crystal formulations, as it imparts a desirable molecular shape and rigidity.[5]

Below is a representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O | [1][4][5] |

| Molecular Weight | 218.33 g/mol | [1][4][5] |

| CAS Number | 81936-33-6 | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | 138 °C (lit.) | [4][7][8] |

| Boiling Point | 339.8 °C at 760 mmHg | [1][4] |

| Density | 0.978 g/cm³ | [1][4] |

| Solubility | Soluble in Methanol.[1][4] Water solubility: 125 µg/L at 20 °C.[1][4] | [1][4] |

| Purity | Typically >98.0% (GC) | [4][6] |

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong, broad band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.[9][10] The C-O stretching vibration will likely appear in the 1260-1050 cm⁻¹ range.[9] Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and propyl groups will be observed just below 3000 cm⁻¹.[11] Characteristic aromatic ring C=C stretching vibrations should be visible in the 1600-1450 cm⁻¹ region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The aromatic protons on the phenol ring are expected to appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The single proton of the hydroxyl group will likely be a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the cyclohexyl and propyl groups will resonate in the upfield region (typically δ 0.8-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will have chemical shifts in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the cyclohexyl and propyl groups will appear in the upfield region (δ 10-50 ppm).

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of this compound and for separating its cis and trans isomers.[4] The choice of stationary phase and mobile phase is critical for achieving good separation. For GC analysis, derivatization may be employed to improve peak shape and resolution.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo esterification, etherification, and other reactions typical of phenols. The aromatic ring is activated towards electrophilic substitution reactions.

Synthesis of this compound

A common synthetic route to this class of compounds involves a multi-step process. A generalized workflow is presented below.

Sources

- 1. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 25G | Labscoop [labscoop.com]

- 7. This compound [oakwoodchemical.com]

- 8. labproinc.com [labproinc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Propylcyclohexyl)phenol

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a key intermediate in the manufacturing of advanced materials, most notably liquid crystals for display technologies and specialized polymers.[1][2] Its rigid cyclohexyl core, combined with the polar phenol group and the specific trans stereochemistry, imparts desirable properties such as high thermal stability and specific mesogenic behavior, which are critical for the performance of liquid crystal displays.[1][2] Furthermore, its unique molecular architecture makes it a valuable building block in medicinal chemistry for the synthesis of novel pharmaceutical agents.[1] This guide provides a comprehensive overview of two primary synthetic strategies for obtaining high-purity this compound, offering researchers and drug development professionals a detailed and practical resource.

Synthetic Strategy 1: Stereoselective Hydrogenation followed by Direct Friedel-Crafts Alkylation

This classical approach involves a two-step process: the stereoselective synthesis of the key intermediate, trans-4-propylcyclohexanol, followed by its direct alkylation onto the phenol ring via a Friedel-Crafts reaction. This strategy is predicated on the careful control of stereochemistry in the first step to ensure the desired trans configuration in the final product.

Causality Behind Experimental Choices

The choice of a two-step approach is dictated by the need for high isomeric purity. Direct alkylation of phenol with a propylcyclohexyl precursor without pre-established stereochemistry would lead to a difficult-to-separate mixture of cis and trans isomers. Therefore, the synthesis and purification of trans-4-propylcyclohexanol is a critical upstream investment for a streamlined downstream process. The subsequent Friedel-Crafts alkylation is a well-established method for forming carbon-carbon bonds with aromatic rings, though its application to phenols requires careful selection of a Lewis acid catalyst to avoid side reactions.[3][4]

Experimental Protocols

Part A: Synthesis of trans-4-Propylcyclohexanol

The stereoselective reduction of 4-propylcyclohexanone is the most common route to trans-4-propylcyclohexanol. While enzymatic reductions can offer high stereoselectivity, a more accessible laboratory method involves chemical reduction with careful selection of reagents to favor the formation of the thermodynamically more stable trans isomer.

Protocol 1: Stereoselective Reduction of 4-Propylcyclohexanone

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagents:

-

4-Propylcyclohexanone (10.0 g, 71.3 mmol)

-

Methanol (100 mL)

-

Sodium borohydride (2.7 g, 71.3 mmol)

-

-

Procedure:

-

Dissolve 4-propylcyclohexanone in methanol in the reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. The trans isomer is generally the major product.[5]

Part B: Friedel-Crafts Alkylation of Phenol

Protocol 2: Direct Alkylation of Phenol

-

Reaction Setup: A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

-

Reagents:

-

Phenol (5.0 g, 53.1 mmol)

-

trans-4-Propylcyclohexanol (7.5 g, 52.7 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃) (7.0 g, 52.5 mmol)

-

Dichloromethane (100 mL)

-

-

Procedure:

-

Dissolve phenol in dichloromethane in the reaction flask and cool to 0 °C.

-

Slowly add anhydrous aluminum chloride in portions. The oxygen atom of phenol coordinates with the Lewis acid.[6]

-

In the dropping funnel, prepare a solution of trans-4-propylcyclohexanol in 20 mL of dichloromethane.

-

Add the alcohol solution dropwise to the reaction mixture over 1 hour.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.[7]

Synthetic Strategy 2: Suzuki-Miyaura Cross-Coupling

A more modern and often more efficient approach to constructing the biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[8] For the synthesis of this compound, this typically involves the coupling of a boronic acid derivative of the propylcyclohexylbenzene moiety with a suitable phenol precursor.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[8] The commercial availability of key intermediates such as 4-(trans-4-propylcyclohexyl)phenylboronic acid makes this a very attractive route for research and development.[9] The choice of a protected phenol, such as 4-bromoanisole, followed by deprotection, can sometimes offer better yields and cleaner reactions than using 4-bromophenol directly, as the free hydroxyl group can sometimes interfere with the catalytic cycle.

Experimental Protocol

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole and 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

-

Reaction Setup: A 100 mL Schlenk flask is equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Reagents:

-

4-Bromoanisole (1.0 g, 5.35 mmol)

-

4-(trans-4-Propylcyclohexyl)phenylboronic acid (1.4 g, 5.68 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.06 g, 0.27 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.28 g, 1.07 mmol, 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.2 g, 16.0 mmol)

-

1,4-Dioxane (30 mL)

-

Water (10 mL)

-

-

Procedure:

-

To the Schlenk flask, add 4-bromoanisole, 4-(trans-4-propylcyclohexyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude intermediate, 4-methoxy-4'-(trans-4-propylcyclohexyl)biphenyl, is purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

-

Deprotection: The purified methoxy-protected intermediate is then demethylated using a standard procedure, for example, by refluxing with hydrobromic acid in acetic acid, to yield the final product, this compound. The product is then purified by recrystallization.

Data Presentation

| Parameter | Protocol 1: Reduction | Protocol 2: Alkylation | Protocol 3: Suzuki Coupling |

| Key Intermediate | trans-4-Propylcyclohexanol | - | 4-(trans-4-Propylcyclohexyl)phenylboronic acid |

| Typical Yield | 70-85% (after chromatography) | 50-65% | 75-90% (coupling step) |

| Purity | >98% (trans isomer) | >99% (after recrystallization) | >99% (after chromatography and recrystallization) |

| Reaction Time | 4 hours | 6 hours | 12 hours |

| Reaction Temperature | 0 °C to Room Temp. | Reflux | 90 °C |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81936-33-6[10] |

| Molecular Formula | C₁₅H₂₂O[10] |

| Molecular Weight | 218.34 g/mol [11] |

| Appearance | White crystalline solid[11] |

| Melting Point | 138 °C[11] |

Visualization of Synthetic Pathways

Caption: Friedel-Crafts Alkylation Pathway.

Caption: Suzuki-Miyaura Coupling Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either a direct Friedel-Crafts alkylation of phenol with pre-synthesized trans-4-propylcyclohexanol or via a modern Suzuki-Miyaura cross-coupling reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Friedel-Crafts approach is a more traditional method that relies on careful stereocontrol during the synthesis of the alcohol intermediate. In contrast, the Suzuki-Miyaura coupling offers a more convergent and often higher-yielding route, particularly given the commercial availability of the key boronic acid intermediate. Both pathways, when executed with precision and appropriate purification techniques, can yield high-purity this compound suitable for its demanding applications in materials science and pharmaceutical development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mt.com [mt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 4-(trans-4-Propylcyclohexyl)phenylboronic acid [cymitquimica.com]

- 10. This compound [oakwoodchemical.com]

- 11. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol, identified by CAS Number 81936-33-6, is a bifunctional organic compound featuring a phenol group attached to a propyl-substituted cyclohexane ring.[1][2][3] Its unique molecular architecture, characterized by a rigid aliphatic ring and an aromatic, polar head, makes it a molecule of significant interest in both materials science and medicinal chemistry. Primarily, it serves as a critical intermediate in the synthesis of liquid crystal materials, where its specific stereochemistry and shape are paramount for creating the mesogenic properties required for modern display technologies.[1][4] Furthermore, its nature as a substituted phenol makes it a valuable building block in the synthesis of complex pharmaceutical compounds and other advanced organic materials.[5][6]

This guide provides an in-depth examination of the molecular structure of this compound. It moves beyond basic identification to offer a detailed analysis of its physicochemical properties, stereochemistry, and the advanced analytical techniques required for its comprehensive characterization. The protocols and insights presented herein are designed to equip researchers and developers with the authoritative knowledge needed to effectively synthesize, analyze, and utilize this versatile chemical intermediate.

Section 1: Molecular Identity and Physicochemical Properties

The compound's identity is unequivocally established by its molecular formula, C15H22O, and a molecular weight of approximately 218.33 g/mol .[2][3] It typically appears as a white to light yellow crystalline solid. The key to its function lies in its distinct physicochemical properties, which are a direct consequence of its molecular structure. The non-polar propylcyclohexyl tail and the polar phenolic head create an amphiphilic character that dictates its solubility and interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [1][2][3] |

| Molecular Formula | C15H22O | [2][3][7] |

| Molecular Weight | 218.33 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [7] |

| Melting Point | 138 °C | [3] |

| Boiling Point | 339.8 °C (at 760 mmHg) | |

| Purity (Typical) | >98.0% (GC) | |

| Water Solubility | 125 µg/L (at 20 °C) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Topological Polar Surface Area | 20.23 Ų | [2] |

| LogP (Predicted) | 4.4661 | [2] |

Section 2: In-Depth Structural Elucidation

A complete understanding of this compound requires a multi-faceted analytical approach to confirm its connectivity, stereochemistry, and purity.

The Criticality of trans-Stereochemistry

The spatial arrangement of the substituents on the cyclohexane ring is not trivial. The designation "trans" indicates that the phenol group and the propyl group are on opposite sides of the ring's plane. In the most stable chair conformation, this places both bulky substituents in the equatorial position, minimizing steric hindrance and resulting in a more linear, rigid molecular shape. This linearity is a fundamental requirement for the formation of the liquid crystal phases essential for display applications.[4] The cis-isomer, where both groups are on the same side, would be less stable and possess a "bent" shape, making it unsuitable for this purpose.

Distinguishing between the cis and trans isomers is a primary analytical challenge. While techniques like FT-IR have been considered, their ability to reliably differentiate the isomers is debatable.[8] Definitive identification relies on chromatographic separation coupled with spectroscopic analysis or, most definitively, Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Spectroscopic Characterization

Spectroscopic methods provide the ultimate confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Would reveal distinct signals for the aromatic protons on the phenol ring (typically in the 6.7-7.2 ppm range), the phenolic -OH proton (a broad singlet), and a complex set of overlapping signals for the aliphatic protons of the cyclohexane and propyl groups (typically in the 0.8-2.5 ppm range). The coupling patterns of the protons on the cyclohexane ring can, with advanced analysis, confirm the trans configuration.

-

¹³C NMR: Would show characteristic signals for the aromatic carbons (115-155 ppm range) and the aliphatic carbons of the propyl and cyclohexyl groups (10-45 ppm range). The number of unique carbon signals confirms the molecule's symmetry.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would show key functional group absorptions, including a broad O-H stretch for the phenol group (~3200-3600 cm⁻¹), C-H stretches for the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) portions, and C=C stretches for the aromatic ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization MS would show a prominent molecular ion (M⁺) peak at m/z 218, confirming the molecular weight. The fragmentation pattern would provide further structural evidence, likely showing losses of the propyl group and fragmentation of the cyclohexane ring.

Section 3: Synthesis and Analytical Verification Workflows

The synthesis and subsequent quality control of this compound must be robust to ensure high purity and correct stereochemistry, which are critical for its applications.

Representative Synthesis Pathway

While multiple proprietary synthesis routes exist, a common academic approach involves the Friedel-Crafts alkylation of phenol with a suitable propylcyclohexyl precursor, followed by potential hydrogenation and isomer separation steps. The choice of catalyst (e.g., AlCl₃, H₂SO₄) and reaction conditions is critical to control regioselectivity (attachment at the para position) and minimize side reactions.

Caption: Generalized synthesis and purification workflow.

Protocol: Purity and Isomer Verification by Gas Chromatography (GC)

Rationale: Gas chromatography is the standard method for assessing the purity of volatile and thermally stable compounds like this phenol derivative. Its high resolution allows for the separation of the main product from residual starting materials, solvents, and synthesis byproducts. With an appropriate column, it can also resolve the cis and trans isomers.[8]

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., Methanol, Dichloromethane) to create a 1 mg/mL solution.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17) is typically suitable. A length of 30 m, 0.25 mm ID, and 0.25 µm film thickness is standard.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. (Note: This program is a starting point and must be optimized).

-

Detector: FID at 300 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention times for the cis and trans isomers should be determined using reference standards if available.

Caption: Workflow for purity analysis by Gas Chromatography.

Section 4: Applications and Broader Relevance

Central Role in Liquid Crystal Displays (LCDs)

The primary application driving the production of this compound is its use as a liquid crystal intermediate.[1] Liquid crystal mixtures used in displays are complex formulations of multiple compounds, each contributing specific properties. The rigid, rod-like structure of this molecule helps induce and stabilize the nematic liquid crystal phase, which is crucial for the light-modulating function of an LCD.[4] Its structure contributes to key performance metrics such as high clearing points, appropriate optical anisotropy, and good alignment on substrate surfaces.[1]

A Phenolic Motif in Drug Design

In the context of drug development, the phenol moiety is a well-known pharmacophore capable of critical hydrogen bonding interactions with biological targets.[9] However, phenols are often susceptible to rapid phase II metabolism (specifically glucuronidation), which can lead to poor oral bioavailability and short half-lives.[9][10]

Therefore, this compound serves as a valuable starting material or fragment for medicinal chemists. The large, lipophilic propylcyclohexyl group can be used to probe deep hydrophobic pockets in protein targets, while the phenol group provides a key interaction point. In drug design campaigns, this molecule could be a precursor to compounds where the metabolically labile phenol is replaced by a bioisostere (a group with similar physical or chemical properties) to improve the drug's pharmacokinetic profile while maintaining its desired biological activity.[10]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8 °C) under an inert atmosphere like nitrogen to ensure long-term stability.[2][6]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[11] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[11] If inhaled, move the person to fresh air.[11] Seek medical attention in all cases of significant exposure.[11]

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered molecule whose value is derived directly from its specific three-dimensional structure. Its rigid, linear trans-conformation is the key to its indispensable role in liquid crystal technology, while its phenolic nature makes it a relevant building block for pharmaceutical research. A thorough understanding of its structure, confirmed through rigorous analytical techniques like NMR and chromatography, is essential for any scientist or researcher aiming to harness its unique properties for the development of advanced materials and novel therapeutics.

References

- Vertex AI Search. (2025). This compound: A Key Intermediate for Advanced Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp98VuG28OzLwoUgRlIE4SKOuGloPbKJa71lzLqNw0dHpRWnNXjXVxNGA15Ei2iCJZDGRjbMLOKlvuFmzvmNdQ3-BPN0bkJYD_jbAJjWoDcGfnYNTMvpVbyZKZqPPjDKkvXUzdl396KR5Bh2lf4cku9FkUpeWxKsVwLpc4bL6BkODIdxO6dnfeuBqEa3IIBlAVGxFQ873_V-QWsXBEgLWy4ZCCXjlGNlRunxjzbMkr7qLF]

- ChemScene. 81936-33-6 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGthTjseGtzexCrFwbNzmNFNHWNA0qmnp9I1a4DB5W4jsat8jAmiKskfQZSgWphLChk_uD3edZEllko0vrbcl8Ot6dYDhp_JDrNz-bGATxRdbROOT3OybDa8w_fseSumyFDa8v7NLe_Wawqo2M=]

- Labscoop. This compound, 25G. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8gacGkjUjrsNbbLAth7Pc31XNhrG2htGePHYYf1T1PjmdijcfwIXYApc04WoOOBNJ8UdOBJHN5UoCwUjkjPaUq8csiYLuGNnqhnswl8otwhQmymIuidGrVGm-Gv2GTrRF0FMG289ZMuQGiMGBy6FJKR5l1QVonqeFm7tt_CS-hU07Q0JG6_-NEoE52Y0pmZq]

- LookChem. Cas 81936-33-6, this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgQ13JjsYq2B0JF9IpxRefMMJAJfVThMGjkaWhn_3N34k6pss4ClAomdsbpO-On5rFhGobsfewRDK6_5wsptPw6SV85nAGO3BgVIP7I7f_-bJmNnBBbedaV9s2Hh0SuqElsTohpmlQSg==]

- ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. [URL: https://vertexaisearch.cloud.google.

- Vertex AI Search. Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Yu0DIenev_INLPCEYe6rSpWaaepFjUFtOcwWLdCl9hlg0_0mtbXFRnVc9fKHqQoJQF07OOwh4pZYTQZ80URI1svZj5qA__DOZM4vZCpuzaA73xKuucD95TCsBET51gt5n9t3-d1CAWuU2eFjD8AA9tTOVKK_2xifK2kUGtBa8xrkozkj-9KbyFzYXqAA2hmvr9MJaI3N2hfNPPBAPrZbz902fWTm-NfjX6iBfTyzq5N6zmltXDDCAyG-MiXXxEWg_rmloJul]

- Angene Chemical. (2021). Safety Data Sheet - 4-(trans-4-propylcyclohexyl)-Phenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsuMQnkjKnz6EGIDtVj-tPQO-aI4yemQNnmVh-EOFQJOf6jXZmL9k_8CNe7wN8qJGxip_ybZFBWHKepIjo13Q2Jcchh3qmmYSD8bQaG7o5fCd5YoPlHLzobUOugh4CU841vtf0H4Ks3826URlC]

- Lab Pro Inc. This compound, 25G - P1616-25G. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Uu6g1pdUmaUbjLANFghHHTqVI3SyK6Bh3FkqGzlKt8pqV-w4rq-hKwoh4Edwc-uqkEGiDXCsDhaP-omlFEqjqNZZVST-Ev_oir4gLxI4RAY0iOZRrHnUcst-PcpFvilhoaye8m38q1nOQQ3txaikNKHYf7rLL-VgINcBWWmuOH9P0wsZPsexLBGApJlU4dvF6pfOarmu59rbC7R-_Hh5jJ-BFNNlYVEBRhRkligx]

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 81936-33-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGiZ6f7lHen-CFZVTaRlLZ9IvUCfoYYoI29-YX6lqSeik2zQU8vWrY4YN3ov_tJj6wC3Oxx933Fp8jnI-_EMYE6D5kImyIQsV0I-xzgSWivEPWm1f8amkbyLkgkkG9nrLDJdjBQQ==]

- Fisher Scientific. This compound 98.0+%, TCI America™. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoXCPhq9R1Lh6nCsa9ogZZ3AqCpXfArXZb4-dQq1_JxJZTGgcl6RHN15f6L6nR5gnodbCt7nCL1zoGUEaffYi_28YMTv65IYMN-e9MBg7OUyJthQcKRdhUY0_ssxeo4VNBjHcd7SYQdfPHVCmod2IGg_WbZ7wv_PCNGE2vArQ4jL4wMSNiRuK8p0gVqkTG4e588YE7SNO_2PNZDg==]

- BLD Pharm. 83167-91-3|4-(4-Propylcyclohexyl)phenol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4gxPzefODOap5CaPKhhDcMwWkxCvChwKvyLlTIf4CtYJWl4w7v1HKvUziQxBorC-FZgpnu3V-f-Lpy-VY5PWwcYfMb7_RrnV1d-LtQR0XJsajjh-M4ZXURneFcz0bOIBkETFO2c9b8O72EHM=]

- PubMed. (2024). Phenol (bio)isosteres in drug design and development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkQhVkVs5ykrvu0e4YCqUz1gclkxG-2iID_XLtJYPGAr8xBMagToYI490TY-EW5M-yM1wwCTGwsFbTckJOr0EDKODBrP9l4RX2rPbPV2Vh9UQNv1WJov2mtF8tusWAyucJZsr3]

- Carl ROTH. Phenol - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdthGbbpjL7aYNc_Ut-FimraBdE3_nvDDtzOPVU8k5uDRbpad9nBdFU97duk64thNWcdqYzPVxn8vtIjYEhJXZNQ9qWrC5oeR4qITgASQPcgLpgIV_u8niTqrtv-FYABRr-81xvUPEPFomm3qWee7nzfYfYIiCScsohaW8ynVtGpC0tAWjxu9tLi_3xrgPXzuMVDeaQR9r24CKnoRBt22OFg1PqhZjWCEFCgAtOWMtACN6asH-CgwBZo-TMjjt8tEypS_lkHBKdJHCjkrRb1hXcg-Z_NYV6e1wAVUb-Djra5tVPAFtDAphlCEi8FuduHd6FYAJqKXWVqKq4y9FoytNG12uTZJaZGwUKy6YEjb4me7RkrSGAazOUVrvV4bO_mYN2zbv9n4dckrQ0iFgeDxzDDHBYSiI1mwEFmJtfMeolbsMSEuT8n43fns81B-Z1ioYjMIdc82H]

- ResearchGate. Phenol (bio)isosteres in drug design and development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYkBVE29Bat-pLUyAPYnfMfIMeBT00P5yU_wp9f86b9iig-cYC2qaMUUl63_dFI5nuTdVXDKxksA4veVRz5u_dWxigRuCBMWrwIjlKIwz9OhUtFyIsd3SKfKj__gndECxf45VqI3_ilLPl34YerfVqhh0DXx2wUEA4aEy8Wr3WmRoMfvwVkTFTv5G1qejZu70ocWp9230PEJhHiM7QzQ9H]

- PubChem - NIH. 4-Cyclohexylphenol | C12H16O | CID 14327. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL8EBU-2rhiXkj46axZWCzI7KSWNDleF6PUljrGuQTYKJapEHafqTRt2wxPWeRgBandQ2l7cx_K94BwXgw0qQfnIWxT_qBz2lenICOjGxpPX_StXCbolm07nUVXfgekwGvWCL2zODZoD9C0Ml04KkQROwtiZKAUQ==]

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Display Technology: The Role of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJC5BPX3pPpZhF61x4Tz9j7YcYNWXbqaSLj2-reutW2z0iv6NWhY9ZjToyvVeHnXKvAyuE3F-Pc0HC7XVigq80m0JTsEpccOw13qaE_IH2lI1OHfPtQiLSJ8EYekArJeiB-oZCNTui-GtO7xDDVCEBCM7w8zmiIWj-3caH7_i7IjLnVZjyFLLyNkwdnkuLhEx91ktD-99njZGBaQXOw_3Vgy_NykqcP4sD-ry86evjIRgs5sw6NAAarVM4ji-E6c=]

- National Institute of Standards and Technology. Phenol, 4-propyl- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaBdQMEOWDzc6NZ1y7yjQgVBbcUcdPPyyT8p-CzAkk0_P2yX2conj4S_7yLhlXuOxBHkI60fU2zxp3h0-ju4By70pOT7EjcP7MXTtvjI1S7FBGafBH1rU_TUbqmZu21URD5ujvNhbowZFd8uk=]

- LookChem. This compound CAS NO.81936-33-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPvVIeHzh17Xxz23eD9H2MDRAQys_nt_AxWEMz9uFme27MJyswihfwpjx5MIWkF-rTM48acnBVrfjs3CQE76UaNpZNKx3CwMk8Bp_GaOXK0Y6ScpqH2whGEws4MmlToeEqExW5lZ67HdZi3KoALDr7Oc40mflWkTL0FG5prA6i0wpx9_YsXgV7xmWpSmn7v9WSxemMR5aPr-3l9CgW_ednq1w=]

- PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQB93fodaIcviFqgql4Df2bDFlyyfXuvKWk67NGVuzE4Dzi1BH1wMvrGeSDzaRWMrHIuPCfBbrlwoF1jJmRCQhqRDroWzhJQLfTW6suqfd4-7wQ-g6sz8TGZE_oLhl47YodCJYs3rQrqy0VS7lLHNeykM_O3KHhlXihhOSwkHoK7YA1vbSb14MR9oIcu0uVsPf9195ag==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, CasNo.81936-33-6 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]

- 7. This compound, 25G | Labscoop [labscoop.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

4-(trans-4-Propylcyclohexyl)phenol solubility data

An In-Depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS: 81936-33-6) is a molecule of significant interest in materials science and pharmaceutical development. Its rigid, non-aromatic cyclohexyl ring linked to a phenolic moiety provides a unique combination of hydrophobic and hydrophilic characteristics. This structure is instrumental in its primary applications as a critical intermediate for advanced liquid crystal materials and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The performance of this compound in these applications—be it achieving the desired alignment in a liquid crystal display or ensuring bioavailability in a drug formulation—is fundamentally governed by its solubility.[3][4]

This guide provides a comprehensive technical overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems. We will move beyond simple data reporting to explore the physicochemical principles that dictate its solubility, provide validated experimental protocols for its determination, and discuss the analytical techniques required for its precise quantification.

Physicochemical Properties: The Foundation of Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. The interplay between the hydrophilic phenolic head and the lipophilic propylcyclohexyl tail in this compound dictates its interactions with different solvents.

The substantial hydrophobic character imparted by the propylcyclohexyl substituent is the primary reason for its extremely limited water solubility.[5] Conversely, this lipophilic nature enhances its solubility in non-polar and weakly polar organic solvents.[5] The phenolic hydroxyl group, capable of acting as a hydrogen bond donor, provides a site for interaction with polar protic solvents.[5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [7][8] |

| Molecular Formula | C₁₅H₂₂O | [5][7] |

| Molecular Weight | 218.33 g/mol | [5][7] |

| Appearance | White to light yellow crystalline powder/solid | [7][8][9][10] |

| Melting Point | 138 °C | [7][8][9] |

| Water Solubility | 125 µg/L (at 20 °C) | [5][7][9] |

| logP (o/w) | 4.46 - 5.56 | [5][6][9] |

| pKa (Predicted) | 10.21 ± 0.30 | [7][9] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |

Solubility Profile

The amphiphilic nature of this compound results in a distinct solubility profile across aqueous and organic media.

Aqueous Solubility

As indicated by its high LogP value and confirmed by experimental data, the compound is practically insoluble in water.[5][6][9] The reported solubility of 125 µg/L at 20 °C underscores the dominance of its large, non-polar structure, which cannot be sufficiently overcome by the hydrogen bonding potential of the single hydroxyl group to disrupt the strong cohesive forces of water.[5][7][9]

Organic Solvent Solubility

The compound exhibits significantly better solubility in organic solvents, a critical attribute for its role in synthesis and formulation.[1][2][5] The dissolution process in these media is driven by favorable van der Waals interactions between the solvent and the propylcyclohexyl and phenyl moieties of the molecule.

Table 2: Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity Class | Solubility | Rationale / Reference |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the phenolic group.[7][9] |

| Ethanol | Polar Protic | Good | Similar to methanol, provides favorable hydrogen bonding interactions.[5] |

| Dichloromethane | Polar Aprotic | Good | Dipole-dipole interactions and dispersion forces are effective.[5] |

| Chloroform | Polar Aprotic | Good | Acts as a weak hydrogen bond donor, interacting with the phenol oxygen.[5] |

| Toluene | Non-polar | Good | Strong dispersion forces (π-stacking) with the phenyl ring.[5] |

Causality: The "like dissolves like" principle is clearly demonstrated here. The large, non-polar segment of the molecule finds favorable interactions with non-polar (Toluene) and weakly polar (Dichloromethane, Chloroform) solvents. Polar protic solvents like methanol and ethanol can additionally engage in hydrogen bonding with the phenolic -OH group, further enhancing solubility.[5][7]

Experimental Protocol: Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible solubility data, a rigorously controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the solubility of crystalline compounds.[11][12] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that a saturated solution (thermodynamic equilibrium) has been achieved.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a duration sufficient to reach equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility under those conditions. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 5 mL) in a series of glass vials. The excess is critical to ensure saturation.

-

Equilibration : Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours). A preliminary kinetic study is advised to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete sedimentation of the excess solid. This step is crucial to avoid contamination of the supernatant.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any suspended microcrystals.

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration.

-

Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility method.

Quantitative Analysis Techniques

The choice of analytical method for quantifying the dissolved this compound is critical for accuracy. The selection depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for quantifying phenolic compounds.[13][14]

-

Principle : The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase. The compound separates from other components based on its affinity for the two phases and is detected and quantified by a UV detector as it elutes.

-

Typical Method Parameters :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at ~275 nm (the absorbance maximum for the phenol chromophore).

-

Quantification : Based on a calibration curve generated from standards of known concentration.

-

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is another powerful technique, particularly for volatile or semi-volatile compounds.[15]

-

Principle : The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

-

Considerations : Due to the relatively high melting point and the presence of a polar hydroxyl group, derivatization (e.g., silylation) may be required to improve volatility and peak shape.[15][16]

Logical Flow for Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The solubility of this compound is a defining characteristic that underpins its utility in high-technology applications. Its pronounced lipophilicity and near-insolubility in water are direct results of its molecular architecture. A thorough understanding of its behavior in various organic solvents, combined with rigorous experimental determination using standardized methods like the shake-flask protocol, is essential for its effective application in research and development. The selection of a suitable, validated analytical technique for quantification ensures the generation of reliable and accurate solubility data, which is indispensable for formulating advanced materials and developing novel pharmaceutical products.

References

-

LookChem. This compound | 81936-33-6. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

ResearchGate. Studies on the solubility of phenolic compounds. [Link]

-

ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

PubChem. 4-Propylphenol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Advanced Materials. [Link]

-

ResearchGate. Structure and solubility of phenol and derivatives in aqueous media. [Link]

-

Oakwood Chemical. This compound. [Link]

-

National Center for Biotechnology Information. 4-Cyclohexylphenol. [Link]

-

LookChem. This compound CAS NO.81936-33-6. [Link]

-

The Good Scents Company. 4-propyl phenol p-propylphenol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Display Technology: The Role of this compound. [Link]

-

MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

-

ResearchGate. How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. [Link]

-

eGyanKosh. EXPERIMENT 10 ESTIMATION OF PHENOLS. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Display Technology. [Link]

-

National Center for Biotechnology Information. Techniques for Analysis of Plant Phenolic Compounds. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

-

PubChem. 4-(trans-4-Butylcyclohexyl)phenol. [Link]

-

Reddit. Phenol Solubility Conundrum. [Link]

-

National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 81936-33-6 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound, 25G | Labscoop [labscoop.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Melting Point of 4-(trans-4-Propylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting point of 4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical physicochemical parameter that dictates its application in advanced materials and chemical synthesis. As a key intermediate in the manufacturing of liquid crystals and a potential building block in pharmaceutical development, a thorough understanding of its thermal behavior is paramount.[1][2] This document synthesizes reported data, explores the underlying molecular structure-property relationships, presents a rigorous experimental protocol for its determination via Differential Scanning Calorimetry (DSC), and discusses the practical implications of this property in its primary applications.

Introduction and Physicochemical Profile

This compound is an organic compound characterized by a phenol group linked to a propyl-substituted cyclohexane ring in a trans configuration.[3] This specific stereochemistry and molecular architecture are fundamental to its utility, particularly as a precursor for liquid crystal monomers where molecular shape and rigidity are defining characteristics.[1][2] Its melting point is not merely a data point but a critical indicator of purity, crystal lattice stability, and the lower boundary of its thermal operating window in material applications.

The compound presents as a white to light yellow crystalline powder at ambient temperatures.[3][4][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [3][6][7] |

| Molecular Formula | C₁₅H₂₂O | [3][6][8] |

| Molecular Weight | 218.33 g/mol | [3][6][8] |

| Appearance | White to light yellow crystalline powder | [3][4][5] |

| Boiling Point | ~339.8 °C at 760 mmHg | [4][6] |

| Solubility | Soluble in Methanol; Low water solubility (125 µg/L at 20°C) | [4][6] |

In-Depth Analysis of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition is highly sensitive to molecular structure and the strength of intermolecular forces.

Reported Melting Point Values

Multiple sources report the melting point of this compound, with strong agreement on a value around 138°C. The slight variations observed are typical and can be attributed to differences in sample purity and the specific analytical technique employed.

Table 2: Reported Melting Point Data

| Melting Point (°C) | Purity | Source(s) |

| 138°C (lit.) | Not specified | [4][6] |

| 138 | Min. 98.0% (GC) | [7] |

| 136.0-142.0°C | Not specified | [3] |

The relatively narrow range reported in the literature signifies a compound that can be synthesized to a high degree of crystalline purity.[3]

The Structural Basis for a High Melting Point

The melting point of 138°C is significantly higher than that of simpler related structures, such as 4-propylphenol (Melting Point: 21-22°C).[9] This substantial difference is a direct consequence of the molecule's unique architecture, which enhances the stability of its crystal lattice through efficient packing and strong intermolecular interactions.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for the formation of strong, directional hydrogen bonding networks between molecules in the solid state, requiring significant thermal energy to disrupt.

-

Rigidity and Shape: The molecule possesses a rigid core composed of the benzene and cyclohexane rings. The trans configuration of the substituents on the cyclohexane ring results in a relatively linear and planar molecular shape. This geometry is crucial as it allows molecules to pack closely and efficiently into a stable crystal lattice, maximizing intermolecular contact points.

-

Van der Waals Forces: The large, nonpolar surface area of the propylcyclohexyl moiety contributes significant Van der Waals forces, further stabilizing the solid-state structure.

The interplay of these factors creates a thermodynamically stable crystal that requires a high temperature to transition into the liquid phase.

Figure 1: Key structural features influencing the melting point.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

To ensure accuracy and reproducibility, Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point. This protocol provides a self-validating system through rigorous calibration and standardized procedures.

Principle

DSC measures the heat flow into or out of a sample relative to an inert reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is detected as a distinct peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point.

Step-by-Step Experimental Protocol

-

Instrument Calibration:

-

Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using high-purity, certified reference materials (e.g., Indium, Tin).

-

The calibration should span the expected melting range of the sample (138°C). A two-point calibration using Indium (mp 156.6°C) and Tin (mp 231.9°C) is recommended.

-

Verify the calibration by running a quality control standard (e.g., Anthraquinone, mp 284-286°C) to ensure accuracy.[10]

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. The sample should be in its original crystalline powder form.

-

Hermetically seal the pan using a sample press. This prevents any loss of material through sublimation.

-

Prepare an identical, empty sealed pan to serve as the reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically high-purity nitrogen, at a constant flow rate of 50 mL/min.

-

Execute the following temperature program:

-

a. Equilibrate: Hold at 25°C for 2 minutes to ensure thermal stability.

-

b. Ramp: Increase the temperature at a linear rate of 10°C/min up to 180°C. This rate provides a good balance between resolution and sensitivity.

-

-

-

Data Analysis and Interpretation:

-

Record the heat flow as a function of temperature.

-

The melting transition will appear as an endothermic peak.

-

Determine the peak temperature of the endotherm. This value is reported as the melting point. The analysis software will also calculate the onset temperature and the enthalpy of fusion (ΔHfus).

-

Trustworthiness Check: A sharp, symmetric peak is indicative of a high-purity sample. The presence of impurities typically results in a broadened peak and a depressed melting temperature.

-

Figure 2: Standard workflow for melting point determination via DSC.

Significance in Core Applications

A precise and reliable melting point value is critical for quality control and application development.

-

Liquid Crystal Displays (LCDs): this compound is a foundational building block for liquid crystal molecules.[1][2] The melting point of the final liquid crystal mixture defines the lower limit of its operational temperature range. For materials used in demanding applications (e.g., automotive displays), a high and stable melting point for its intermediates is essential for ensuring the final product's thermal stability and performance.[2]

-

Pharmaceutical and Chemical Synthesis: In drug development and advanced organic synthesis, the melting point serves as a primary criterion for identity and purity assessment.[1] A sharp melting point at the expected temperature confirms the successful synthesis and purification of the target compound. Any deviation can indicate the presence of impurities or an incorrect isomer, which is unacceptable in a pharmaceutical context.

-

Material Science: As an intermediate for polymers or other advanced materials, the thermal stability indicated by its high melting point is a key advantage.[2][3] It suggests the material can withstand higher processing temperatures without degradation, expanding its potential applications.

Conclusion

The melting point of this compound, authoritatively determined to be approximately 138°C, is a direct reflection of its highly ordered and stable crystalline structure. This stability arises from a combination of strong hydrogen bonding, efficient molecular packing enabled by its rigid trans-isomeric form, and significant Van der Waals forces. The rigorous determination of this value using calibrated DSC is a non-negotiable step in the quality control process for its use in high-performance applications, from liquid crystal displays to pharmaceutical synthesis. This guide provides the foundational knowledge and practical methodology required by scientists and researchers to confidently utilize this important chemical intermediate.

References

-

This compound Chemical Properties . (n.d.). LookChem. Retrieved from [Link]

-

This compound . (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

4-propyl phenol p-propylphenol . (n.d.). The Good Scents Company. Retrieved from [Link]

-

4-Cyclohexylphenol . (n.d.). PubChem. Retrieved from [Link]

-

This compound . (n.d.). Oakwood Chemical. Retrieved from [Link]

-

This compound, min 98%, 100 grams . (n.d.). HBARSCI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 81936-33-6 [smolecule.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 25G | Labscoop [labscoop.com]

- 6. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 7. labproinc.com [labproinc.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]

- 10. 融点スタンダード283~286°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Boiling Point of 4-(trans-4-Propylcyclohexyl)phenol

This guide provides an in-depth analysis of the boiling point of 4-(trans-4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical properties of this compound for process optimization, material characterization, and quality control.

Introduction: The Significance of this compound

This compound is an organic compound characterized by a phenol group attached to a trans-propylcyclohexyl ring.[4] Its specific molecular architecture imparts desirable characteristics for the formulation of liquid crystal displays (LCDs), where it contributes to enhanced alignment quality and optical uniformity.[2][3] Beyond its primary role in display technologies, this compound also serves as a versatile intermediate in advanced organic synthesis and has applications in the development of specialty polymers and potentially in pharmaceutical pathways.[5][6][7]

Accurate knowledge of the physical properties of this compound, especially its boiling point, is paramount. The boiling point is a fundamental thermodynamic property that dictates the conditions for purification via distillation, influences reaction kinetics at elevated temperatures, and provides insight into the compound's thermal stability and the strength of its intermolecular forces.

Physicochemical Properties and the Boiling Point

The molecular structure of this compound, with its combination of a rigid phenolic ring and a flexible cyclohexyl moiety, gives rise to its unique material properties. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 81936-33-6 | [1][4] |

| Molecular Formula | C₁₅H₂₂O | [1][4] |

| Molecular Weight | 218.33 g/mol | [1][4] |

| Boiling Point | 339.8 °C at 760 mmHg (Predicted) | [1][2] |

| Melting Point | 138 °C | [1][2][6] |

| Density | 0.978 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Soluble in Methanol | [1] |

The reported boiling point of 339.8 °C at standard atmospheric pressure is a critical parameter for its handling and purification.[1][2] It is important to note that this value is often listed as "predicted," which underscores the necessity of robust experimental verification for applications requiring high purity.

Factors Influencing the Boiling Point

The relatively high boiling point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the phenol ring allows for strong hydrogen bonding between molecules. This is a significant factor contributing to the elevated boiling point, as substantial thermal energy is required to overcome these interactions.

-

Van der Waals Forces: The molecule's considerable size and surface area, owing to the propylcyclohexyl group, lead to significant London dispersion forces.

-

Molecular Weight: With a molecular weight of 218.33 g/mol , the compound has a substantial mass, which also contributes to a higher boiling point compared to smaller molecules.[1][4]

-

Purity: The presence of impurities can either elevate or depress the boiling point, depending on their nature and volatility. For a crystalline solid like this, impurities typically disrupt the crystal lattice and can lead to a broadened boiling range. Given its application in high-performance liquid crystals, achieving high purity (often ≥99%) is crucial.[3]

Sources

- 1. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. labproinc.com [labproinc.com]

- 7. Publications on Liquid Crystals — Research Group in Physical Properties of the Materials. GRPFM — UPC. Universitat Politècnica de Catalunya [grpfm.upc.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(trans-4-Propylcyclohexyl)phenol

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(trans-4-Propylcyclohexyl)phenol, a molecule of interest in materials science, particularly in the field of liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, the experimental protocol for its acquisition, and a detailed interpretation of its features, which unequivocally confirm the compound's structure and stereochemistry.

Introduction: The Structural Significance of this compound

This compound (MW: 218.33 g/mol , CAS: 81936-33-6) possesses a rigid cyclohexyl core linked to a phenolic group, with a flexible propyl chain.[1] This combination of rigid and flexible moieties is a common structural motif in liquid crystal design. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for inducing and maintaining the desired mesophases. ¹H NMR spectroscopy is an indispensable tool for verifying this stereochemistry, as the spatial arrangement of protons on the cyclohexane ring gives rise to a highly characteristic set of signals and coupling constants.

This guide will systematically deconstruct the ¹H NMR spectrum, demonstrating how each signal corresponds to a specific set of protons and how their interactions provide a complete three-dimensional picture of the molecule.

Below is the chemical structure of this compound with key protons labeled for the forthcoming spectral analysis.

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Interpretation and Discussion

The ¹H NMR spectrum of this compound can be logically divided into three regions: the aromatic region (6.5-7.5 ppm), the aliphatic cyclohexyl and propyl region (0.8-2.6 ppm), and the phenolic hydroxyl proton region (variable).

The Aromatic Region (δ 6.7-7.2 ppm)

The phenol ring is 1,4-disubstituted, which simplifies the aromatic region into a classic AA'BB' system that often appears as two distinct doublets.

-

Protons Hc (δ ~6.78 ppm): These two protons are ortho to the electron-donating hydroxyl group (-OH). They are shielded and thus appear at a higher field (lower ppm). They will appear as a doublet due to coupling with the adjacent Hb protons (Jcb ≈ 8.5 Hz).

-

Protons Hb (δ ~7.08 ppm): These two protons are ortho to the cyclohexyl group and meta to the -OH group. They are less shielded and appear further downfield. They will also appear as a doublet due to coupling with the Hc protons (Jbc ≈ 8.5 Hz).

The integration ratio of these two signals will be 2H:2H, confirming the 1,4-substitution pattern.

The Phenolic Proton (δ ~4.70 ppm)

-

Proton Ha (-OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. [2]It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other exchangeable protons. A key confirmation technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to H/D exchange. [3]

The Aliphatic Region (δ 0.8-2.6 ppm): The Key to Stereochemistry

This region contains the overlapping signals of the cyclohexyl and propyl protons. The key to confirming the trans configuration lies in the analysis of the methine proton (Hg) and the coupling patterns of the axial protons. [4]

-

Propyl Group (Hd, He, Hf):

-

The terminal methyl group protons (Hd ) will appear as a triplet around δ 0.90 ppm (Jde ≈ 7.4 Hz), integrating to 3H.

-

The central methylene protons (He ) will be a multiplet (a sextet) around δ 1.35 ppm , coupled to both the adjacent methyl (Hd) and methylene (Hf) protons.

-

The methylene protons adjacent to the cyclohexane ring (Hf ) will appear as a complex multiplet around δ 1.25 ppm .

-

-

Cyclohexyl Ring (Hg, Hh, Hi, Hj, Hk, Hl): In the preferred chair conformation of the trans isomer, both the phenol and propyl groups occupy equatorial positions to minimize steric hindrance. This locks the conformation and makes the axial and equatorial protons magnetically distinct.

-

Methine Proton Hg (δ ~2.45 ppm): This proton is attached to the carbon bearing the aromatic ring. It is in an axial position and is deshielded by the ring. Its multiplicity is the most diagnostic feature. It is coupled to two axial protons (one on C8 and one on C12) and two equatorial protons. The coupling to the two neighboring axial protons will be large (3Jax-ax ≈ 10-13 Hz), while the coupling to the two neighboring equatorial protons will be small (3Jax-eq ≈ 2-5 Hz). [5]This results in a characteristic triplet of triplets (tt) .

-

Axial Protons Hhax, Hlax (δ ~1.88 ppm): The four axial protons on the carbons adjacent to the substituents are deshielded relative to other cyclohexyl protons. They will show large geminal coupling (2J ≈ 12-14 Hz) and large axial-axial (3Jax-ax) couplings.

-

Equatorial and Other Protons (δ ~1.0-1.5 ppm): The remaining equatorial and axial protons will produce a complex, overlapping series of multiplets in the upfield region of the aliphatic spectrum. The methine proton Hj , attached to the carbon bearing the propyl group, will also be a complex multiplet, typically found further upfield around δ 1.05 ppm .

-

The observation of the large diaxial coupling constants for proton Hg is the definitive evidence for the trans configuration of the substituents.

Sources

- 1. labproinc.com [labproinc.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]

- 5. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

A Spectroscopic Guide to 4-(trans-4-Propylcyclohexyl)phenol: Elucidating Molecular Structure for Advanced Applications

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6), a key intermediate in the synthesis of liquid crystals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a self-validating system for the structural elucidation and quality control of this versatile compound.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule that possesses both a rigid cyclohexyl ring and a polar phenol group. This unique structural arrangement imparts desirable properties for its primary applications. In the realm of material science, it is a crucial building block for liquid crystal displays (LCDs), where the trans-configuration of the propylcyclohexyl group contributes to the necessary molecular alignment and stability of the liquid crystalline phase.[1][2] In the pharmaceutical industry, the phenolic moiety serves as a versatile handle for the synthesis of more complex bioactive molecules.[1]

The precise characterization of its molecular structure is paramount to ensure the desired performance and purity in these high-technology applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a robust framework for its identification and analysis.

Molecular Structure:

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with distinct aliphatic and aromatic regions like this compound, NMR provides unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The trans-stereochemistry of the 1,4-disubstituted cyclohexane ring is a key feature that can be confirmed by the chemical shifts and coupling patterns of the cyclohexyl protons.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H (ortho to cyclohexyl) |

| ~6.75 | d | 2H | Ar-H (ortho to -OH) |

| ~4.80 | s | 1H | Ar-OH |

| ~2.40 | tt | 1H | Cyclohexyl CH-Ar |

| ~1.85 | m | 4H | Cyclohexyl CH₂ (equatorial) |

| ~1.40 | m | 4H | Cyclohexyl CH₂ (axial) |

| ~1.25 | m | 1H | Propyl CH |

| ~0.90 | t | 3H | Propyl CH₃ |

| ~1.30 | m | 2H | Propyl CH₂ |

| ~0.85 | m | 2H | Propyl CH₂ |

Causality in Spectral Interpretation:

-

Aromatic Protons: The downfield chemical shifts of the aromatic protons (~6.7-7.1 ppm) are due to the deshielding effect of the benzene ring current. The characteristic doublet of doublets (or two distinct doublets) arises from the ortho- and meta-coupling of the protons on the para-substituted ring.

-

Phenolic Proton: The phenolic proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Cyclohexyl Protons: The complexity of the cyclohexyl region is a hallmark of this structure. The trans-diaxial relationship of the protons on the cyclohexane ring leads to larger coupling constants, which can be observed with high-resolution NMR. The methine proton attached to the aromatic ring is shifted downfield due to the deshielding effect of the phenyl group.

-

Propyl Protons: The propyl group protons exhibit typical aliphatic chemical shifts and coupling patterns (a triplet for the methyl group and multiplets for the methylene groups).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the complex multiplets in the cyclohexyl region.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C-OH (aromatic) |

| ~135 | C-Cyclohexyl (aromatic) |

| ~128 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~44 | CH-Ar (cyclohexyl) |

| ~35 | CH₂ (cyclohexyl) |